molecular formula C21H12Cl2F3N3O B2868761 1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} CAS No. 303984-84-1

1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2868761
CAS No.: 303984-84-1
M. Wt: 450.24
InChI Key: CMGPXIFJIKCDPE-OVVQPSECSA-N
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Description

1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biochemical changes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound induces a range of molecular and cellular changes.

Preparation Methods

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2F3N3O/c22-15-10-12(21(24,25)26)11-16(23)19(15)28-27-18-14-8-4-5-9-17(14)29(20(18)30)13-6-2-1-3-7-13/h1-11,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMOJUPXDLRVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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